molecular formula C13H14ClNO3 B14593814 (4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate

Katalognummer: B14593814
Molekulargewicht: 267.71 g/mol
InChI-Schlüssel: AQCCFEPJEBKIHJ-AGBYQOJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, an ethanimidoyl group, and a hydroxybutenoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable base to form the 4-chlorobenzyl anion. This anion then reacts with (Z)-2-ethanimidoyl-3-hydroxybut-2-enoic acid under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-chlorophenyl)methyl (E)-2-ethanimidoyl-3-hydroxybut-2-enoate: The E-isomer of the compound, which may have different chemical and biological properties.

    (4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoic acid: A related compound with a carboxylic acid group instead of an ester group.

Uniqueness

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse applications and makes it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C13H14ClNO3

Molekulargewicht

267.71 g/mol

IUPAC-Name

(4-chlorophenyl)methyl (Z)-2-ethanimidoyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H14ClNO3/c1-8(15)12(9(2)16)13(17)18-7-10-3-5-11(14)6-4-10/h3-6,15-16H,7H2,1-2H3/b12-9-,15-8?

InChI-Schlüssel

AQCCFEPJEBKIHJ-AGBYQOJRSA-N

Isomerische SMILES

C/C(=C(\C(=N)C)/C(=O)OCC1=CC=C(C=C1)Cl)/O

Kanonische SMILES

CC(=C(C(=N)C)C(=O)OCC1=CC=C(C=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.